

# Vildagliptin Impurity B chemical structure and properties

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## Compound of Interest

Compound Name: Vildagliptin Impurity B

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## Vildagliptin Impurity B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Vildagliptin Impurity B**, a critical process-related impurity in the synthesis of the anti-diabetic drug Vildagliptin. This document details its chemical structure, physicochemical properties, and synthesis, along with methodologies for its characterization.

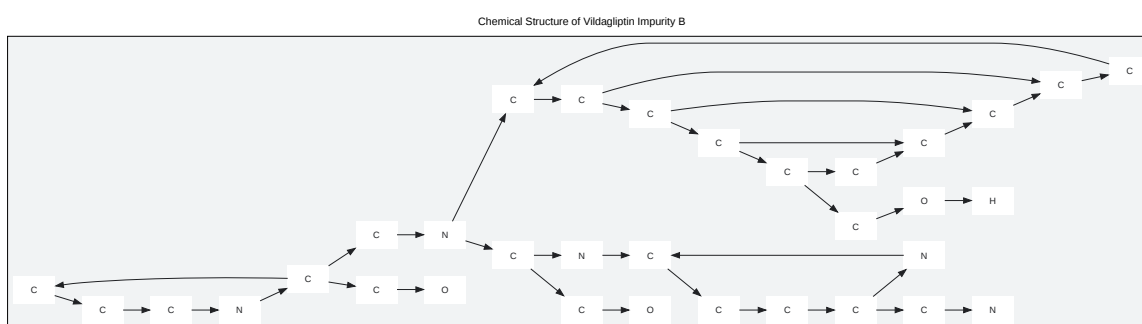
## Chemical Structure and Identification

**Vildagliptin Impurity B**, also known as Vildagliptin Impurity 2, is a dimeric impurity formed during the synthesis of Vildagliptin.<sup>[1][2]</sup> Its formation is a key consideration in the manufacturing process to ensure the purity and safety of the final active pharmaceutical ingredient (API).

Chemical Name: (2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile<sup>[1]</sup>

Synonyms: Vildagliptin Impurity 2, (2S,2'S)-1,1'-[[[(3-Hydroxytricyclo[3.3.1.1<sup>3,7</sup>]dec-1-yl)imino]bis(1-oxo-2,1-ethanediyl)]bis-2-pyrrolidinecarbonitrile<sup>[1]</sup>

Chemical Structure:



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Caption: Chemical Structure of **Vildagliptin Impurity B**.

## Physicochemical Properties

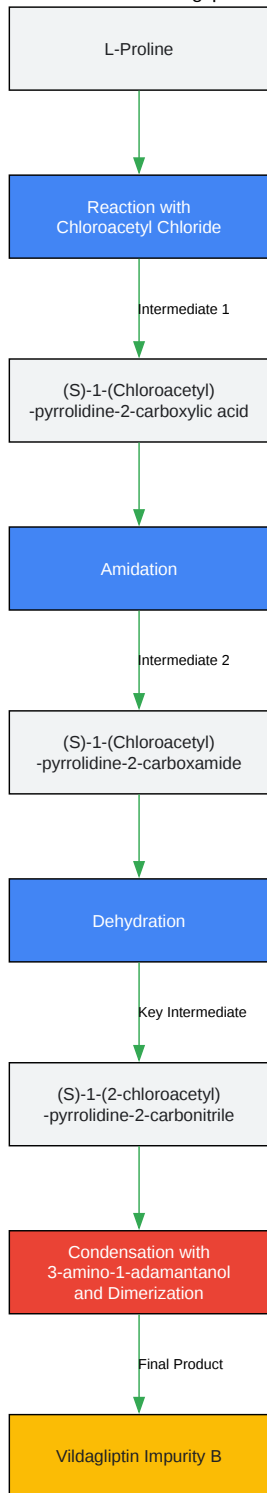
A summary of the key physicochemical properties of **Vildagliptin Impurity B** is presented in the table below. This data is essential for the development of analytical methods and for understanding the impurity's behavior.

Property	Value	Reference
Molecular Formula	C <sub>24</sub> H <sub>33</sub> N <sub>5</sub> O <sub>3</sub>	[2]
Molecular Weight	439.56 g/mol	[2]
CAS Number	1036959-23-5	
Appearance	Pale Yellow Solid	[2]
Melting Point	>177°C	[2]

## Synthesis of Vildagliptin Impurity B

**Vildagliptin Impurity B** can be synthesized for use as a reference standard in analytical methods. A reported four-step synthesis starts from L-proline. The general synthetic scheme is outlined below.

## Synthesis Workflow for Vildagliptin Impurity B

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Caption: A simplified workflow for the synthesis of **Vildagliptin Impurity B**.

## Detailed Experimental Protocol for Synthesis

The following protocol is a general guide based on reported synthetic methods. Researchers should adapt and optimize these procedures as necessary.

### Step 1: Synthesis of (S)-1-(Chloroacetyl)-pyrrolidine-2-carboxylic acid

- Dissolve L-proline in a suitable organic solvent (e.g., tetrahydrofuran).
- Cool the solution to 0°C.
- Slowly add chloroacetyl chloride under an inert atmosphere.
- Reflux the mixture for several hours.
- After completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

### Step 2: Synthesis of (S)-1-(Chloroacetyl)-pyrrolidine-2-carboxamide

- Convert the carboxylic acid from Step 1 to the corresponding amide. This can be achieved through various standard amidation procedures, for instance, by activating the carboxylic acid (e.g., with a carbodiimide) followed by treatment with ammonia.

### Step 3: Synthesis of (S)-1-(2-chloroacetyl)-pyrrolidine-2-carbonitrile

- Dehydrate the amide from Step 2 to form the nitrile. Common dehydrating agents include trifluoroacetic anhydride or phosphorus oxychloride.
- Purify the resulting product, for example, by crystallization.

### Step 4: Synthesis of **Vildagliptin Impurity B**

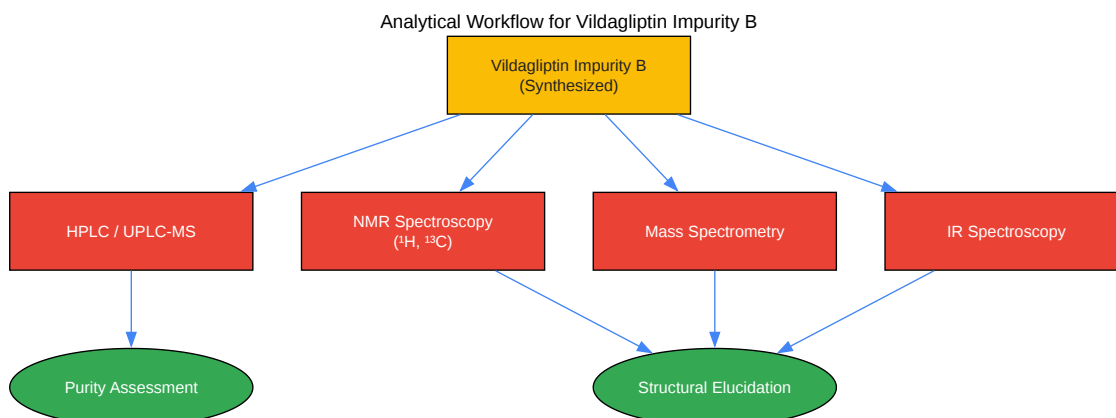
- React (S)-1-(2-chloroacetyl)-pyrrolidine-2-carbonitrile with 3-amino-1-adamantanol in the presence of a base (e.g., potassium carbonate) and a catalyst (e.g., potassium iodide) in a

suitable solvent (e.g., 2-butanone).

- The reaction involves both the initial substitution of the chloride and a subsequent dimerization to form **Vildagliptin Impurity B**.
- After the reaction is complete, filter the mixture and evaporate the solvent.
- Purify the final product by recrystallization from a suitable solvent system (e.g., ethyl acetate and methanol).

## Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of synthesized **Vildagliptin Impurity B**. The following are key analytical techniques and typical findings.



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## References

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